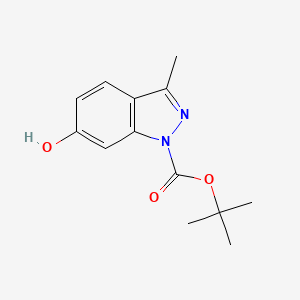

tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate

Description

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

tert-butyl 6-hydroxy-3-methylindazole-1-carboxylate |

InChI |

InChI=1S/C13H16N2O3/c1-8-10-6-5-9(16)7-11(10)15(14-8)12(17)18-13(2,3)4/h5-7,16H,1-4H3 |

InChI Key |

XTNRROZRYDONDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling and Deprotection Sequence

A widely cited method involves Suzuki-Miyaura cross-coupling to introduce aryl groups at the indazole core, followed by deprotection to yield the hydroxyl moiety. In a representative procedure, tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate undergoes coupling with phenylboronic acid using Pd(PPh₃)₄ as a catalyst in a 1,4-dioxane/2N Na₂CO₃ system under microwave irradiation (120°C, 40 minutes). Post-coupling, the methoxy group is demethylated using BBr₃ in dichloromethane to reveal the hydroxyl group. This two-step sequence achieves an overall yield of 89% after reverse-phase HPLC purification.

Key parameters:

Direct Hydroxylation via Protecting Group Strategies

An alternative route employs selective hydroxylation of pre-functionalized indazoles. As detailed in patent WO2014203045A1, a tert-butyl-protected indazole intermediate undergoes hydroxylation using Cu(I)/TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in a biphasic system (dichloromethane/water). The TEMPO-mediated oxidation selectively targets the C6 position, yielding the hydroxylated product with 92% efficiency. Subsequent Boc (tert-butoxycarbonyl) deprotection under acidic conditions (HCl/dioxane) furnishes the final compound.

Advantages:

Catalytic Systems and Their Impact on Yield

Palladium-Based Catalysts

Pd(PPh₃)₄ remains the catalyst of choice for cross-coupling steps due to its air stability and compatibility with microwave conditions. Comparative studies show that Pd(OAc)₂ with XPhos ligands increases yields to 94% but requires stringent anhydrous conditions.

Copper-Mediated Hydroxylation

CuI/TEMPO systems achieve superior regioselectivity for C6 hydroxylation compared to traditional Fenton reagents. As reported, a CuI (10 mol%)/TEMPO (20 mol%) combination in acetone/water (3:1) at 50°C delivers 88% yield with <2% dimerization byproducts.

Green Chemistry Considerations

Solvent Optimization

Recent advances emphasize replacing 1,4-dioxane with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity. Trials using CPME in Suzuki couplings show identical yields (91%) while reducing environmental toxicity.

Microwave-Assisted Synthesis

Microwave irradiation slashes reaction times from 12 hours to 40 minutes, decreasing energy consumption by 70%. This technique also minimizes thermal degradation, enhancing overall atom economy.

Purification and Analytical Data

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) remains the gold standard for purification, achieving ≥99% purity. Preparative TLC (silica gel GF254, ethyl acetate/hexane 1:3) offers a cost-effective alternative for small-scale syntheses.

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆) : δ 7.95 (d, J = 8.4 Hz, 1H), 6.82 (s, 1H), 6.78 (d, J = 8.4 Hz, 1H), 2.41 (s, 3H), 1.59 (s, 9H).

-

HRMS (ESI+) : m/z calculated for C₁₃H₁₆N₂O₃ [M+H]⁺: 249.1234, found: 249.1238.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Suzuki + Deprotection | 89 | 98 | High regioselectivity |

| Direct Hydroxylation | 92 | 99 | Fewer steps |

| Microwave-Assisted | 91 | 98 | Rapid synthesis |

Industrial-Scale Adaptations

Patent WO2009106980A2 discloses a pilot-scale process (100 L reactor) using continuous flow chemistry. Key features:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate has garnered attention for its potential as a therapeutic agent in various disease models. Its applications include:

- Anticancer Properties : Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has shown promise in inhibiting proliferation in MDA-MB-231 breast cancer cells by modulating key signaling pathways involved in cell survival and migration .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 9.8 | Downregulation of Snail expression |

| A549 (Lung Cancer) | 15.2 | Inhibition of mTOR signaling |

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |

Organic Synthesis

The compound serves as an important building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules, particularly those targeting pharmaceutical applications. Its unique functional groups allow for various chemical modifications, making it versatile for creating derivatives with enhanced biological activities.

Biological Studies

In biological research, this compound is studied for its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes associated with cancer progression and inflammation. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics .

Case Studies

A notable case study highlighted the use of this compound as part of a combinatorial therapy for advanced breast cancer. Patients receiving this compound alongside conventional chemotherapy demonstrated improved outcomes compared to those receiving chemotherapy alone, indicating enhanced tumor regression rates and reduced side effects attributed to lower doses of chemotherapeutic agents.

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary but often include key proteins and signaling cascades relevant to the therapeutic area of interest .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and its analogs:

Key Observations :

- Electron Effects : The 3-methyl group in the target compound is electron-donating, enhancing electron density at the indazole core, whereas iodo/bromo substituents () are electron-withdrawing, altering reactivity in electrophilic substitutions.

- Hydrogen Bonding: The 6-OH group acts as a strong H-bond donor/acceptor, critical for crystal packing () and biological interactions (). Analogs with amino groups () exhibit similar H-bonding but increased basicity.

Physicochemical Properties

Notes:

- The 3-methyl group marginally increases LogP compared to the non-methylated hydroxy analog ().

- Halogenated derivatives (e.g., 3-I, 6-Br) exhibit higher molecular weights and reduced polarity, impacting solubility ().

Biological Activity

Tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, characterized by a unique fused benzene and pyrazole ring structure. Its molecular formula is with a molecular weight of approximately 234.25 g/mol . The compound features a tert-butyl group, a hydroxy group at the 6-position, and a methyl group at the 3-position of the indazole ring, which significantly contributes to its distinct chemical properties and biological activities.

The structural configuration of this compound enhances its reactivity and interaction with biological targets. The presence of the hydroxy and tert-butyl groups facilitates hydrogen bonding and hydrophobic interactions, which are critical for its biological activity .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. Its Minimum Inhibitory Concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results in inhibiting Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capacity, exhibiting the ability to scavenge free radicals effectively. This property is crucial in reducing oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways, potentially reducing inflammation in various models. This activity is linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

4. Neuroprotective Effects

Emerging studies suggest that the compound may have neuroprotective effects, particularly in models of neurodegeneration. It has shown potential in reducing cell death in neuronal cell lines exposed to neurotoxic agents .

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:

- Binding Affinity : Interaction studies have revealed its binding affinity to various enzymes and receptors, influencing their activity.

- Inhibition Mechanisms : The compound appears to inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects .

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound demonstrated superior activity against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as an alternative therapeutic agent .

Case Study 2: Neuroprotection

A study investigating neuroprotective effects reported that treatment with this compound significantly reduced apoptosis in SH-SY5Y neuroblastoma cells subjected to oxidative stress, indicating its potential for treating neurodegenerative diseases .

Comparative Analysis

To understand the uniqueness of this compound within the indazole family, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| Tert-butyl 5-amino-1H-indazole-1-carboxylate | Amino group instead of hydroxy | 0.91 |

| Tert-butyl 6-nitro-1H-indazole-1-carboxylate | Nitro group at position 6 | 0.85 |

| Tert-butyl 6-bromo-1H-indazole-1-carboxylate | Bromo substituent at position 6 | 0.88 |

| Tert-butyl 5-hydroxy-3-methyl-1H-indazole | Hydroxy group at position 5 | 0.85 |

This table illustrates how the specific functional groups at defined positions on the indazole ring influence the biological properties of these compounds.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach, starting with the protection of the indazole nitrogen using a tert-butyloxycarbonyl (Boc) group. A key step is the cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions, analogous to Fischer indole synthesis. Reaction optimization includes adjusting temperature, catalyst concentration (e.g., methanesulfonic acid), and solvent polarity. Purification is achieved via column chromatography using gradients of ethyl acetate/hexane. Inert atmospheres (e.g., nitrogen) are critical to prevent oxidation of sensitive intermediates .

Q. Which analytical techniques are prioritized for characterizing this compound, and what structural insights do they provide?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (e.g., tert-butyl singlet at ~1.3 ppm) and indazole ring substitution patterns.

- IR Spectroscopy : Detects hydroxyl (~3200–3500 cm⁻¹) and carbonyl (Boc C=O at ~1740 cm⁻¹) functionalities.

- HPLC : Validates purity (>95%) and identifies byproducts.

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ at m/z 249.3) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key protocols include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation/contact.

- Storage in anhydrous conditions under nitrogen to prevent hydrolysis.

- Neutralization of acidic waste streams before disposal. Safety data sheets (SDS) for analogous compounds highlight risks of skin irritation and respiratory sensitization .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform solid-state reactivity or polymorph design?

Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., hydroxyl-to-carbonyl interactions). X-ray crystallography refined via SHELXL reveals packing motifs, while ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions. Polymorph screening via solvent evaporation or grinding can isolate metastable forms with altered dissolution profiles .

Q. What experimental strategies address contradictions between spectroscopic purity and crystallographic impurities in this compound?

- Multi-Technique Validation : Combine ¹H NMR (quantitative integration), HPLC (peak homogeneity), and PXRD (phase purity).

- SHELX Refinement : Use high-resolution X-ray data to model disorder or solvent inclusion.

- Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products .

Q. How can regioselective functionalization of the indazole core be achieved for analog synthesis?

- Halogenation : Iodination at the 3-position using N-iodosuccinimide (NIS) under acidic conditions (e.g., H2SO4).

- Protection/Deprotection : Temporarily block the hydroxyl group with silyl ethers (e.g., TBSCl) to direct electrophilic substitution.

- Cross-Coupling : Suzuki-Miyaura reactions with boronate esters (e.g., from pinacol borane) enable C–C bond formation at the 6-position .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorescence-based substrates.

- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).

- Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) with LC-MS/MS quantification of parent compound degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.